molecular formula C11H13N3O2 B1427000 Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1400645-46-6

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B1427000
CAS No.: 1400645-46-6
M. Wt: 219.24 g/mol
InChI Key: SZMKMECFIIAIKV-UHFFFAOYSA-N
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Description

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate: is a chemical compound belonging to the benzotriazole family. Benzotriazoles are heterocyclic aromatic compounds characterized by a fused benzene and triazole ring. This particular compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-propyl-1,2,3-benzotriazole as the core structure.

  • Carboxylation Reaction: The carboxylation step involves reacting 1-propyl-1,2,3-benzotriazole with a suitable carboxylating agent, such as carbon dioxide (CO₂) under high pressure and temperature conditions.

  • Methylation Reaction: The final step involves methylation, where the carboxyl group is converted to a methyl ester using methanol in the presence of a strong acid catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where each step is carried out sequentially in large reactors.

  • Continuous Process: Some industrial setups may employ a continuous process for higher efficiency, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the benzotriazole ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substituted Derivatives: Various substituted benzotriazoles.

Scientific Research Applications

Chemistry: Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in pharmaceuticals, particularly as a precursor for drug synthesis. Industry: The compound is utilized in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 5-Methyl-1H-benzotriazole: Used in aircraft deicing and anti-icing fluids.

  • 1H-Benzotriazole: Commonly used as a corrosion inhibitor.

  • 1,2,3-Benzotriazole-5-carboxylic acid: Another derivative with similar applications.

Uniqueness: Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate stands out due to its specific structural features, such as the propyl group and the carboxylate ester, which confer unique chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

methyl 1-propylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-6-14-10-5-4-8(11(15)16-2)7-9(10)12-13-14/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMKMECFIIAIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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